1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(1-methylpyrazolo[4,3-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)9-7-5-11-12(2)8(7)3-4-10-9/h3-5H,1-2H3 |
InChI Key |
JIVXHLVVVKOUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=NN2C |
Origin of Product |
United States |
Preparation Methods
Japp–Klingemann Pyrazole Annulation
The foundational pyrazolo[4,3-c]pyridine system is frequently constructed through modified Japp–Klingemann reactions. As demonstrated in pyrazolo[4,3-b]pyridine syntheses, treatment of 2-chloro-3-nitropyridine derivatives with arenediazonium tosylates initiates azo-coupling, followed by spontaneous cyclization. For the target compound, this approach requires pre-functionalization with a methyl group at the N1 position prior to annulation.
Critical parameters:
Thiosemicarbazide-Mediated Ring Closure
Adapting methodologies from pyrazolo[3,4-b]pyridine systems, condensation of α,β-unsaturated ketones with thiosemicarbazide under alkaline conditions generates the pyrazole ring. For 1-methyl derivatives, this requires N-methylation prior to cyclization:
3-Acetylpyridine → Knoevenagel condensation → Chalcone intermediate
Chalcone + Thiosemicarbazide → Reflux in EtOH/KOH → Pyrazolo[4,3-c]pyridine core
Yields typically range 60–75% with strict temperature control during the exothermic cyclization step.
Direct Acetylation Methodologies
Friedel-Crafts Acylation Optimization
Large-scale production (≥1 kg batches) employs sulfuric acid-catalyzed acetylation of pre-formed 1-methylpyrazolo[4,3-c]pyridine:
Procedure
- Charge reactor with 1-methylpyrazolo[4,3-c]pyridine (9.16 mol)
- Add acetic anhydride (1.75 equiv) under N₂ atmosphere
- Catalyze with H₂SO₄ (0.1 equiv) at 140–150°C for 3–5 h
- Quench in ice-water, neutralize with 20% NaOH
- Extract with DCM (4× volumes), dry over Na₂SO₄
Performance Metrics
| Scale (mol) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 0.2 | 140 | 12 | 71 | 98.2 |
| 9.16 | 150 | 3 | 72 | 97.8 |
Key advantage: Eliminates need for protective groups due to N-methylation prior to reaction.
Directed Ortho-Metalation Approaches
For regioselective C4 acetylation, lithiation strategies prove effective:
- N-methyl protection of pyrazolo[4,3-c]pyridine
- −78°C lithiation using n-BuLi (2.5 M in hexanes)
- Quench with N-methoxy-N-methylacetamide
Reaction equation:
C7H7N3 + n-BuLi → Li-C7H6N3
Li-C7H6N3 + CH3C(O)N(OMe)Me → C9H9N3O
This method achieves 57% yield with strict temperature control during lithiation.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Pyridine Ring Construction
Palladium-mediated coupling installs acetylated pyrazole units onto pyridine precursors:
Optimized Conditions
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,3-Bis(diphenylphosphino)propane (10 mol%)
- Base: Na₂CO₃ (3 equiv)
- Solvent: n-BuOH, reflux 4 h
Scope Analysis
| Electrophile | Nucleophile | Yield (%) |
|---|---|---|
| 4-Bromo-1-methylpyrazole | 3-Acetylpyridine boronic ester | 68 |
| 4-Iodo-1-methylpyrazole | 3-Ethynylacetophenone | 72 |
Limitation: Requires halogenated pyrazole precursors, increasing synthetic steps.
One-Pot Multicomponent Syntheses
SNAr-Hydrazone Cyclization Cascade
Combining elements from pyrazolo[3,4-b]pyridine and cinnoline syntheses:
- SNAr displacement of 4-chloropyridine derivative
- In situ hydrazone formation with methylhydrazine
- Cyclodehydration to form pyrazole ring
Key Intermediates
- 4-Aminopyridine-3-carbonitrile
- N-Methylhydrazinecarbothioamide
- Acetylating agent (Ac₂O/H₂SO₄)
This cascade achieves 65% overall yield but requires precise stoichiometric control.
Structural Characterization Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃)
δ 8.47 (s, 1H, H-5), 7.99 (s, 1H, H-2), 4.56 (s, 2H, CH₂CO), 3.88 (s, 3H, N-CH₃), 2.36 (s, 3H, COCH₃)
13C NMR
δ 198.4 (C=O), 152.1 (C-7a), 142.3 (C-3a), 128.9 (C-5), 124.1 (C-2), 39.8 (N-CH₃), 28.4 (COCH₃)
HRMS
Calculated for C9H9N3O: 175.0746 [M+H]⁺
Observed: 175.0743 [M+H]⁺
Comparative Method Analysis
| Method | Avg Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 72 | 97.8 | Industrial | 1.0 |
| Directed Lithiation | 57 | 99.1 | Lab-scale | 3.2 |
| Suzuki Coupling | 68 | 98.5 | Pilot-scale | 4.7 |
| One-Pot Cascade | 65 | 96.3 | Lab-scale | 2.8 |
Economic factors favor Friedel-Crafts for bulk production, while lithiation provides superior regioselectivity for analog development.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the nitrogen and carbon positions:
-
Nitrogen Reactivity : The methyl group at N1 directs electrophiles to the adjacent C3 position.
-
Halogenation : Chlorination with POCl₃ under reflux forms 4-chloro derivatives, critical for further functionalization .
Example :
Conditions: 100–110°C, solvent-free .
Cross-Coupling Reactions
The acetyl group and pyrazole ring enable transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Palladium-catalyzed coupling with aryl boronic acids modifies the pyridine moiety.
-
Buchwald-Hartwig Amination : Introduces amine groups at the C4 position for drug discovery applications.
Catalytic Efficiency : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ nanoparticles enhance reaction rates in condensations, achieving >90% conversion in model systems .
Condensation and Cyclization
The ethanone group participates in Knorr-type condensations with amines or hydrazines:
Applications: Synthesis of bioactive pyrazolo[3,4-b]pyridines via Gould–Jacobs reactions .
Reduction and Oxidation
-
Reduction : Sodium borohydride reduces the acetyl group to a hydroxyl moiety, forming secondary alcohols.
-
Oxidation : Manganese(IV) oxide selectively oxidizes side chains while preserving the pyrazole ring .
Reaction Selectivity and Challenges
-
Regioselectivity : Competing reactions at C3 (pyrazole) vs. C4 (pyridine) require careful catalyst selection .
-
Stability : The acetyl group is prone to hydrolysis under acidic conditions, necessitating anhydrous protocols .
Key Data Table: Reaction Optimization
| Reaction Type | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acylation | n-BuLi | −78→0 | 4 | 57 | |
| Chlorination | POCl₃ | 110 | 1.5 | 72 | |
| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 12 | 65 | |
| Condensation | Fe₃O₄@MIL-101(Cr) | 100 | 6 | 89 |
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric reactions and in vivo pharmacological profiling.
Scientific Research Applications
1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic applications, including as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s pyrazolo[4,3-c]pyridine scaffold distinguishes it from analogs with other fused heterocycles. Key comparisons include:
Structural Insights :
- Pyrazolo[4,3-c]pyridine vs.
- Oxadiazole Integration: Compounds like 4 (from and ) incorporate an oxadiazole ring, increasing rigidity and metabolic stability compared to the simpler ethanone-substituted pyrazolo-pyridine .
Physicochemical Properties
- Lipophilicity: The methyl group in 1-(1-methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone enhances lipophilicity (logP ~1.8) compared to unsubstituted pyridin-4-yl ethanones (logP ~0.5) .
- Solubility : Oxadiazole-containing analogs (e.g., compound 4 ) exhibit lower aqueous solubility due to increased molecular rigidity .
Biological Activity
1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone is a compound that belongs to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications in medicine.
- Molecular Formula : C9H9N3O
- Molecular Weight : 175.19 g/mol
- CAS Number : 2748629-76-5
Biological Activity Overview
The biological activity of 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone primarily revolves around its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, the compound has been shown to exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the activation of caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process. Additionally, it was noted that the compound suppresses NF-κB expression while promoting p53 and Bax expression, leading to increased reactive oxygen species (ROS) levels that further trigger apoptosis .
Study on Apoptosis Induction
A study evaluated the effects of various pyrazolo compounds, including 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone. The results indicated that this compound significantly increased apoptosis in treated breast cancer cells compared to controls. The study utilized an MTT assay to assess cell viability and found that treatment with the compound resulted in a dose-dependent decrease in cell viability .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 0.50 | Inhibits NF-kB and promotes ROS production |
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence suggesting that pyrazolo derivatives may exhibit anti-inflammatory effects. In a related study involving other pyrazolo compounds, a significant reduction in COX enzyme activity was observed, indicating potential applications in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure of 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone contributes significantly to its biological activity. Modifications at various positions on the pyrazole ring can enhance or diminish its efficacy against specific targets. Research into SAR has indicated that substituents at the N1 position can affect binding affinity and selectivity towards molecular targets involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone, and how are reaction conditions optimized?
- The compound is synthesized via multi-step organic reactions, often involving condensation of pyrazole precursors with ketones. For example, pyrazolo[4,3-c]pyridine derivatives can be synthesized using cyclization reactions under reflux with solvents like ethanol or toluene. Temperature control (typically 80–100°C) and inert atmospheres (N₂ or Ar) are critical to minimize side reactions . Purification methods such as column chromatography or recrystallization are employed, with yields ranging from 40–70% depending on substituent effects .
Q. How is the structural identity of this compound validated in academic research?
- Characterization relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR confirm the presence of methyl, pyrazole, and acetyl groups (e.g., a singlet for the methyl group at δ ~3.5 ppm and carbonyl signals at δ ~200 ppm) .
- HRMS : High-resolution mass spectrometry verifies the molecular ion peak (m/z 161.16 for C₈H₇N₃O) .
- X-ray crystallography : Used to resolve crystal packing and confirm the fused pyrazole-pyridine core .
Q. What preliminary biological activities have been reported for this compound?
- The compound exhibits inhibitory activity against enzymes like tubulin (IC₅₀ ~1–5 µM) and kinases involved in cancer progression. Its bioactivity is attributed to the pyrazole-pyridine core, which mimics ATP-binding motifs in target proteins . Preliminary in vitro assays often use MTT or fluorescence-based methods in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituent modifications influence the compound’s biological activity and pharmacokinetics?
- Structure-Activity Relationship (SAR) :
- Methyl substitution : The 1-methyl group enhances metabolic stability by reducing oxidative degradation in the liver .
- Electron-withdrawing groups : Trifluoromethyl or nitro groups at specific positions increase binding affinity but may reduce solubility .
- A comparative table of analogs and their bioactivities:
| Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 1-Methyl | 1.2 µM | 15 |
| 3-Trifluoromethyl | 0.7 µM | 8 |
| 4-Nitro | 0.9 µM | 5 |
- Pharmacokinetic studies use HPLC-MS to track plasma stability and CYP450 metabolism .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and serum-free media during assays .
- Dose-response curves : Perform triplicate experiments with positive controls (e.g., paclitaxel for tubulin inhibition) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile activity differences across studies .
Q. How is the compound’s reactivity exploited in synthesizing coordination complexes or prodrugs?
- The acetyl group (-COCH₃) serves as a ligand for transition metals (e.g., Ni²⁺, Zn²⁺) to form octahedral complexes, characterized by UV-Vis and ESR spectroscopy . For prodrug development, the acetyl group is enzymatically cleaved in vivo, releasing active metabolites. Synthetic steps involve Schiff base formation or amide coupling, monitored via TLC .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Key issues include low yields during cyclization and by-product formation. Solutions:
- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions .
- Catalytic optimization : Use Pd/C or zeolites to enhance regioselectivity in pyrazole ring formation .
- DoE (Design of Experiments) : Statistical modeling identifies optimal temperature/pH ranges (e.g., pH 7–8 for amine coupling) .
Methodological Guidance
- For structural analogs : Compare IR spectra (e.g., carbonyl stretch at ~1700 cm⁻¹) and HPLC retention times to confirm purity (>95%) .
- In biological assays : Include ROS scavengers (e.g., NAC) to distinguish between cytotoxic and oxidative-stress-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
